molecular formula C12H12BrNO2 B1414016 Ethyl 2-bromo-4-cyano-6-methylphenylacetate CAS No. 1807044-14-9

Ethyl 2-bromo-4-cyano-6-methylphenylacetate

Cat. No. B1414016
CAS RN: 1807044-14-9
M. Wt: 282.13 g/mol
InChI Key: JMDZSBOGTKHUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-cyano-6-methylphenylacetate, also known as EBCMP, is an organic compound with a chemical formula of C11H10BrNO2. It is a colorless solid that is soluble in organic solvents. EBCMP is a brominated aromatic compound that has been used in various scientific research applications, such as in organic synthesis and as a reagent for organic transformations. This compound has been studied for its potential uses in pharmaceutical and medical research, as well as for its biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-methylphenylacetate has been used in various scientific research applications. It has been used as a reagent for organic transformations, such as the synthesis of various organic compounds and the preparation of other brominated aromatic compounds. It has also been used in the synthesis of pharmaceuticals and drugs, as well as for biological research.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-6-methylphenylacetate is not yet fully understood. However, it is believed that the bromine atom in the compound acts as a nucleophile, attacking the electrophilic carbon atoms in the substrate. This results in the formation of a covalent bond between the bromine and the substrate, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-4-cyano-6-methylphenylacetate are not yet fully understood. However, it has been shown to have some antibacterial and antifungal properties, as well as to inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 2-bromo-4-cyano-6-methylphenylacetate in lab experiments is its low cost and availability. It is also easy to synthesize and store, making it a convenient reagent for organic transformations. However, it has some limitations. It is not very stable in the presence of light or heat, and it can be toxic if inhaled or ingested.

Future Directions

There are several potential future directions for the use of Ethyl 2-bromo-4-cyano-6-methylphenylacetate. It could be used as an antimicrobial agent or as an anti-cancer drug. It could also be used in the synthesis of other pharmaceuticals or drugs. Additionally, further research could be done to better understand its biochemical and physiological effects and to develop new methods for its synthesis.

properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-6-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)4-9(7-14)5-11(10)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDZSBOGTKHUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-6-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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